molecular formula C6H14N2O B8726013 N-Hydroxy-4-methylpentanimidamide

N-Hydroxy-4-methylpentanimidamide

Cat. No.: B8726013
M. Wt: 130.19 g/mol
InChI Key: CZLARMYIQLINDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-4-methylpentanimidamide is a hydroxamic acid derivative characterized by a pentanimidamide backbone substituted with a hydroxyl group (-OH) at the nitrogen atom and a methyl group at the fourth carbon position. These compounds are often studied for their roles in pharmaceutical intermediates, metal chelation, and antioxidant activity .

Properties

IUPAC Name

N'-hydroxy-4-methylpentanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(2)3-4-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLARMYIQLINDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Hydroxy-4-methylpentanimidamide involves specific reaction conditions and routes. One common method includes the reaction of 4-methylpentanamide with hydroxylamine under controlled conditions to introduce the hydroxy group. Industrial production methods often involve the use of advanced techniques such as fermentation and enzyme catalysis to ensure high yield and purity .

Chemical Reactions Analysis

N-Hydroxy-4-methylpentanimidamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Hydroxy-4-methylpentanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-methylpentanimidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The hydroxy group plays a crucial role in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Hydroxy-4-methylpentanimidamide (hypothetical structure inferred from nomenclature) with structurally related compounds from the evidence, focusing on molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Applications/Properties References
This compound (hypothetical) C₆H₁₄N₂O 130.19 -NHOH, -CH₃ at C4 N/A Potential metal chelation, pharmaceutical use N/A
N-Hydroxyoctanamide C₈H₁₇NO₂ 159.23 -NHOH, linear C8 chain 7377-03-9 General use (unspecified)
N-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide C₈H₁₁N₃O₂ 181.19 -NHOH, hydroxymethyl (-CH₂OH) on benzene 635702-23-7 Chelation, antioxidant activity
N-HYDROXY-2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHANIMIDAMIDE C₁₃H₂₀N₄O₂ 264.32 -NHOH, piperazine ring with methoxyphenyl 261623-50-1 Pharmacological intermediates
Pentanamide, N-(4-methoxyphenyl) C₁₂H₁₇NO₂ 207.27 -CONH₂, methoxyphenyl substituent N/A Analytical standards, mass spectrometry studies
4-Amino-N-methylphthalimide C₉H₈N₂O₂ 176.17 Phthalimide ring, -NH₂, -CH₃ 2307-00-8 Organic building blocks, polymer synthesis

Key Observations:

Structural Variations :

  • Backbone Differences : this compound features an aliphatic pentanimidamide chain, whereas compounds like N-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide and Benzamide derivatives incorporate aromatic rings, enhancing rigidity and π-π interactions.
  • Functional Groups : The hydroxylamine (-NHOH) group in hydroxamic acids/amidoximes enables metal chelation (e.g., iron, copper) and radical scavenging, as seen in antioxidant studies of similar compounds .

Molecular Weight and Solubility: Aliphatic derivatives (e.g., N-Hydroxyoctanamide , hypothetical this compound) exhibit lower molecular weights (~130–160 g/mol) compared to aromatic analogs (~180–260 g/mol). This suggests higher solubility in nonpolar solvents for aliphatic compounds.

Biological and Industrial Applications :

  • Pharmaceutical Intermediates : Piperazine-containing derivatives (e.g., ) are frequently used in drug synthesis due to their bioactivity.
  • Antioxidant Activity : Hydroxamic acids with aromatic substituents (e.g., ) show enhanced DPPH radical scavenging compared to aliphatic analogs, attributed to resonance stabilization of radicals .

Synthetic Methods :

  • Hydroxamic acids are typically synthesized via hydroxylation of amides or condensation reactions, as described in . Amidoximes (e.g., ) often involve hydroxylamine reacting with nitriles.

Research Findings and Limitations

  • Antioxidant Performance : Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (, compound 8) demonstrated IC₅₀ values of 12.5 μM in DPPH assays, outperforming BHA (a common antioxidant) . This suggests that aromatic hydroxamic acids may be more effective than aliphatic variants like this compound.
  • Thermal Stability : Phthalimide derivatives (e.g., ) exhibit high thermal stability (>200°C), making them suitable for polymer applications, whereas hydroxamic acids may degrade at lower temperatures.

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